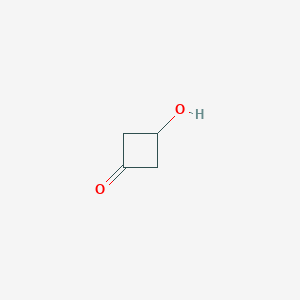

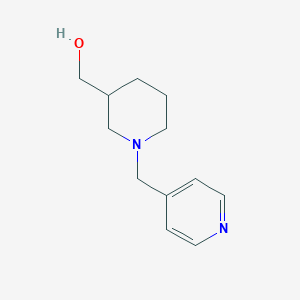

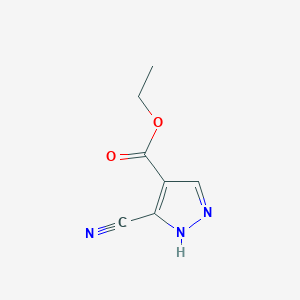

N-T-Butyl-2-methoxynicotinamide

Overview

Description

N-T-Butyl-2-methoxynicotinamide is a chemical compound that is derived from nicotinic acid, a natural product widely found in plants and animals. It is structurally related to N-methylnicotinamide, which is a principal excretion product from the metabolism of nicotinic acid in humans and other animals . The compound's relevance in the field of organic chemistry is

Scientific Research Applications

Antioxidant and Anti-Senescence Effects

N-t-butyl hydroxylamine, a related compound of N-T-Butyl-2-methoxynicotinamide, has been shown to delay senescence in human lung fibroblasts. It demonstrates this effect at lower concentrations compared to its parent compound, α-Phenyl-N-t-butyl nitrone (PBN). This suggests that N-t-butyl hydroxylamine could be the active form of PBN, offering potential applications in anti-aging research. N-hydroxylamines like this have been found to decrease the endogenous production of oxidants and reverse DNA damage, suggesting a broader application in mitigating oxidative stress-related cellular damage (Atamna et al., 2000).

Application in Cancer Research

Although not directly studying this compound, research into related compounds like TZT-1027, which contains a methoxy group similar to this compound, has provided insights into potential applications in cancer treatment. TZT-1027, a cytotoxic dolastatin 10 derivative, has been explored for its therapeutic potential in treating advanced solid tumors, offering a perspective on how structurally similar compounds could be utilized in oncology (De Jonge et al., 2005).

Insecticidal Properties

Methoxyfenozide, another compound structurally related to this compound, is an effective insecticide against a range of caterpillar pests. Its efficacy is due to its high affinity for the ecdysone receptor complex in insects, mimicking the insect molting hormone. This suggests potential applications of this compound in the development of new insecticidal agents (Carlson et al., 2001).

Potential in DNA Interaction and Biological Evaluation

The study of zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, a compound with a structural resemblance to this compound, demonstrates potential in DNA binding and anti-microbial activities. This indicates possibilities for this compound in similar biological applications (Khan et al., 2021).

Safety and Hazards

N-T-Butyl-2-methoxynicotinamide can be harmful if inhaled, in contact with skin, or if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name |

N-tert-butyl-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-9(14)8-6-5-7-12-10(8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOPBHKTPCLLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435680 | |

| Record name | N-T-BUTYL-2-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144084-35-5 | |

| Record name | N-T-BUTYL-2-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)

![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)